molecular formula C10H8F3N3O B3835650 Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- CAS No. 83003-97-8

Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-

Cat. No.: B3835650
CAS No.: 83003-97-8
M. Wt: 243.18 g/mol
InChI Key: DXLUUMMINGDWEA-UHFFFAOYSA-N
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Description

Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-: is a compound that features a trifluoromethyl group attached to a benzimidazole ring

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that their targets may be key functional proteins in bacterial cell division .

Mode of Action

It is known that benzimidazole derivatives can interact with their targets, leading to the inhibition of bacterial cell division . The trifluoromethyl group may enhance the compound’s interaction with its targets, but further studies are needed to confirm this.

Biochemical Pathways

Given the antimicrobial activity of benzimidazole derivatives , it is plausible that this compound may interfere with bacterial cell division and other essential biochemical pathways in bacteria.

Result of Action

Given the antimicrobial activity of benzimidazole derivatives , it is likely that this compound may inhibit bacterial cell division, leading to the death of bacterial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- typically involves the reaction of 2-(trifluoromethyl)benzimidazole with acetamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the use of dry dichloromethane (DCM) and lutidine as solvents, along with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent, has been reported in similar syntheses .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug molecules, making this compound a valuable candidate for the development of new therapeutic agents .

Industry

In industry, Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyltrifluoroacetamide
  • 2,2,2-Trifluoro-N-methylacetamide
  • N-Methyl-2,2,2-trifluoroacetamide

Uniqueness

Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)- is unique due to the presence of both the trifluoromethyl group and the benzimidazole ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzimidazole ring provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c1-5(17)14-6-2-3-7-8(4-6)16-9(15-7)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLUUMMINGDWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232121
Record name Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83003-97-8
Record name Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083003978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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